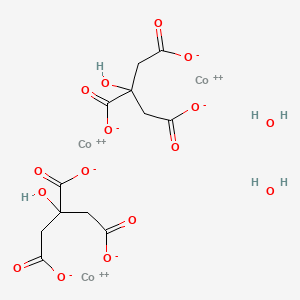
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-39-8 . It has a molecular weight of 356.23 . The compound is used in scientific research and has diverse applications in various fields, including medicinal chemistry, drug development, and organic synthesis.
Molecular Structure Analysis
The compound has the IUPAC name(2,3-dimethoxyphenyl)-N-(4-fluorobenzyl)methanamine hydrobromide . Its InChI Code is 1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H .
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Amine-functionalized materials have shown promise in the environmental remediation of persistent organic pollutants through Advanced Oxidation Processes (AOPs). The amine groups in such compounds facilitate the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This makes (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide potentially valuable for creating next-generation sorbents tailored to effectively capture and degrade these contaminants from municipal water and wastewater at relatively low concentrations (Ateia et al., 2019).
Photolabile Protecting Groups in Synthetic Chemistry
Compounds with photolabile protecting groups, such as those containing dimethoxybenzyl moieties, are instrumental in synthetic chemistry for the selective protection and deprotection of functional groups. This technique facilitates the synthesis of complex molecules by allowing specific reactions to occur in the presence of sensitive functionalities that would otherwise react or be destroyed. The application of photolabile protecting groups, including those related to (2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide, underscores a significant development in synthetic strategies, enabling the construction of molecules with high precision and efficiency (Amit, Zehavi, & Patchornik, 1974).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTLQYZRDPEZPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)F.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxybenzyl)(4-fluorobenzyl)amine hydrobromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6338699.png)









